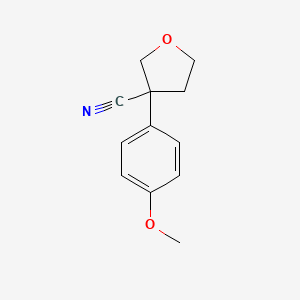![molecular formula C9H7ClN2O3 B13243980 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13243980.png)
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a prop-2-yn-1-yloxyamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitably substituted pyridine derivative.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The prop-2-yn-1-yloxyamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with the chlorinated pyridine derivative.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-aminopyridine: Similar structure but lacks the prop-2-yn-1-yloxyamino and carboxylic acid groups.
6-Chloronicotinic acid: Similar structure but lacks the prop-2-yn-1-yloxyamino group.
5-Chloro-3-pyridinecarboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxyamino group.
Uniqueness
5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is unique due to the presence of the prop-2-yn-1-yloxyamino group, which can impart specific reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological or chemical functions.
Propriétés
Formule moléculaire |
C9H7ClN2O3 |
|---|---|
Poids moléculaire |
226.61 g/mol |
Nom IUPAC |
5-chloro-6-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-7(10)4-6(5-11-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14) |
Clé InChI |
KSYJHJWTYOIRCQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCONC1=C(C=C(C=N1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



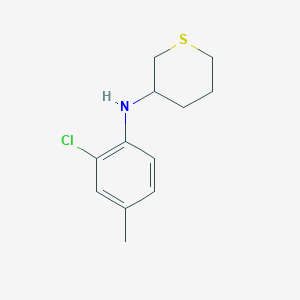
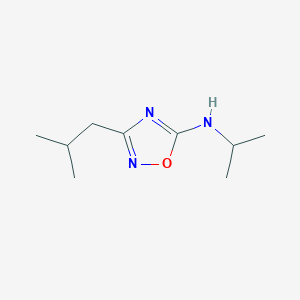
![2-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13243920.png)

amine](/img/structure/B13243933.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
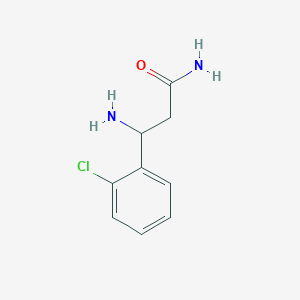
![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
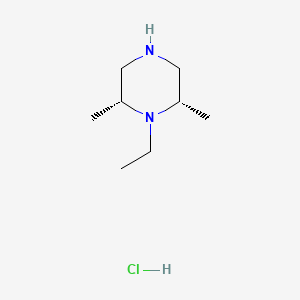
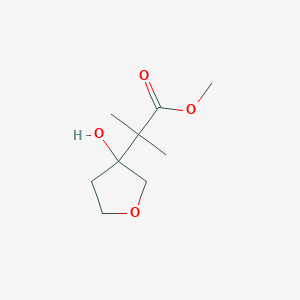
amine](/img/structure/B13243971.png)
